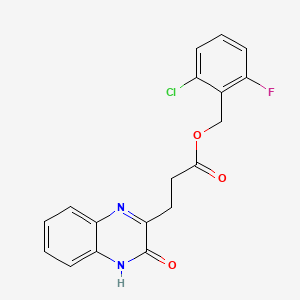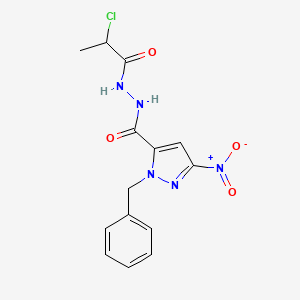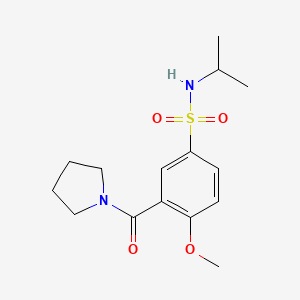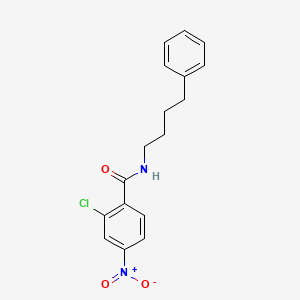![molecular formula C27H24N2O5S B4553090 methyl 2-({[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4553090.png)
methyl 2-({[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate
Vue d'ensemble
Description
Methyl 2-({[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C27H24N2O5S and its molecular weight is 488.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.14059304 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
Compounds with complex structures, such as the one , often find utility in catalysis, particularly in asymmetric synthesis. For example, similar structures have been utilized in the development of P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating excellent enantioselectivities and high catalytic activities. These catalysts have proven useful in the efficient preparation of chiral pharmaceutical ingredients, indicating the potential of such compounds in facilitating asymmetric synthesis processes (Imamoto et al., 2012).
Material Science and Drug Design
In the realm of material science and drug design, compounds with quinoxaline and thiophene moieties, similar to the one described, have been synthesized for various applications. For instance, novel benzo[d]thiazolyl substituted-2-quinolone hybrids have been designed, synthesized, and evaluated for their biological activities, including anticancer and antimicrobial effects. These compounds have shown significant activity against cancer cells and Gram-negative bacteria, highlighting their potential as leads in drug development (Bolakatti et al., 2020).
Organic Synthesis and Functional Material Development
In organic synthesis, compounds with such intricate structures are often involved in the synthesis of functional materials. For example, the synthesis and reactivity of similar compounds have been explored to create materials with potential applications in electronics and photonics. These studies contribute to the understanding of reaction mechanisms and the development of new synthetic pathways for creating functional materials with desirable properties (Aleksandrov et al., 2020).
Antimicrobial and Larvicidal Activities
Research has also explored the antimicrobial and larvicidal properties of compounds containing quinoxaline and thiophene structures. For instance, certain derivatives have demonstrated good antibacterial and antifungal activity, as well as efficacy against mosquito larvae, suggesting potential applications in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).
Propriétés
IUPAC Name |
methyl 2-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carbonyl]amino]-5-propylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S/c1-3-6-17-14-20(27(31)32-2)26(35-17)29-25(30)19-15-22(28-21-8-5-4-7-18(19)21)16-9-10-23-24(13-16)34-12-11-33-23/h4-5,7-10,13-15H,3,6,11-12H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTARPDYGCOBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCCO5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B4553009.png)


![(5E)-5-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4553034.png)

![N-(3-ethoxypropyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4553045.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-butylphenyl)quinoline](/img/structure/B4553057.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4553066.png)
![4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4553071.png)
![ethyl 2-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4553078.png)

![N,N-dibenzyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4553094.png)
![1-[3-(cyclopentyloxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4553102.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4553113.png)
